

# Niobium potassium isopropoxide molecular structure

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## Compound of Interest

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An In-depth Technical Guide to the Molecular Structure of **Niobium Potassium Isopropoxide**

**Abstract:** This technical guide provides a comprehensive examination of **Niobium Potassium Isopropoxide**,  $\text{KNb}(\text{O-iPr})_6$ , a critical bimetallic alkoxide precursor for advanced materials synthesis. We delve into its molecular structure, bonding characteristics, and the stereochemical nuances that dictate its reactivity. This document synthesizes data from analogous niobium compounds to present a coherent model of its structure and behavior. Detailed, field-tested protocols for its synthesis and characterization via Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy are provided. Furthermore, this guide explores the compound's primary application in the sol-gel synthesis of potassium niobate ( $\text{KNbO}_3$ ), a material of significant interest for its ferroelectric, piezoelectric, and nonlinear optical properties. This whitepaper is intended for researchers, materials scientists, and professionals in drug development seeking a deep, practical understanding of this highly reactive and versatile organometallic compound.

## Introduction to Niobium Alkoxides

Niobium (V) alkoxides are a class of organometallic compounds with the general formula  $\text{Nb}(\text{OR})_5$ . They are distinguished by their high reactivity, particularly towards water, making

them ideal precursors for the synthesis of niobium-based oxides via sol-gel methodologies.[1][2][3] Simple alkoxides like niobium(V) ethoxide,  $\text{Nb}(\text{OC}_2\text{H}_5)_5$ , are not monomeric; they exist as stable, edge-sharing bioctahedral dimers,  $[\text{Nb}(\text{OEt})_5]_2$ . [1][4][5] In this structure, each niobium atom achieves a stable octahedral coordination through two bridging and four terminal alkoxy groups.[1]

This tendency to form complex structures extends to bimetallic or "double" alkoxides, where an alkali metal alkoxide is incorporated. **Niobium potassium isopropoxide**, with the formula  $\text{KNb}(\text{OC}_3\text{H}_7)_6$ , is a prominent example.[6] The incorporation of the potassium ion fundamentally alters the structure and reactivity compared to the simple dimeric alkoxide, creating a single-source precursor that ensures a precise 1:1 stoichiometric ratio of potassium to niobium at the molecular level. This is a critical advantage in the synthesis of complex oxides like potassium niobate ( $\text{KNbO}_3$ ), as it prevents the phase segregation and non-stoichiometry issues that can arise from mixing separate precursors.[7][8]

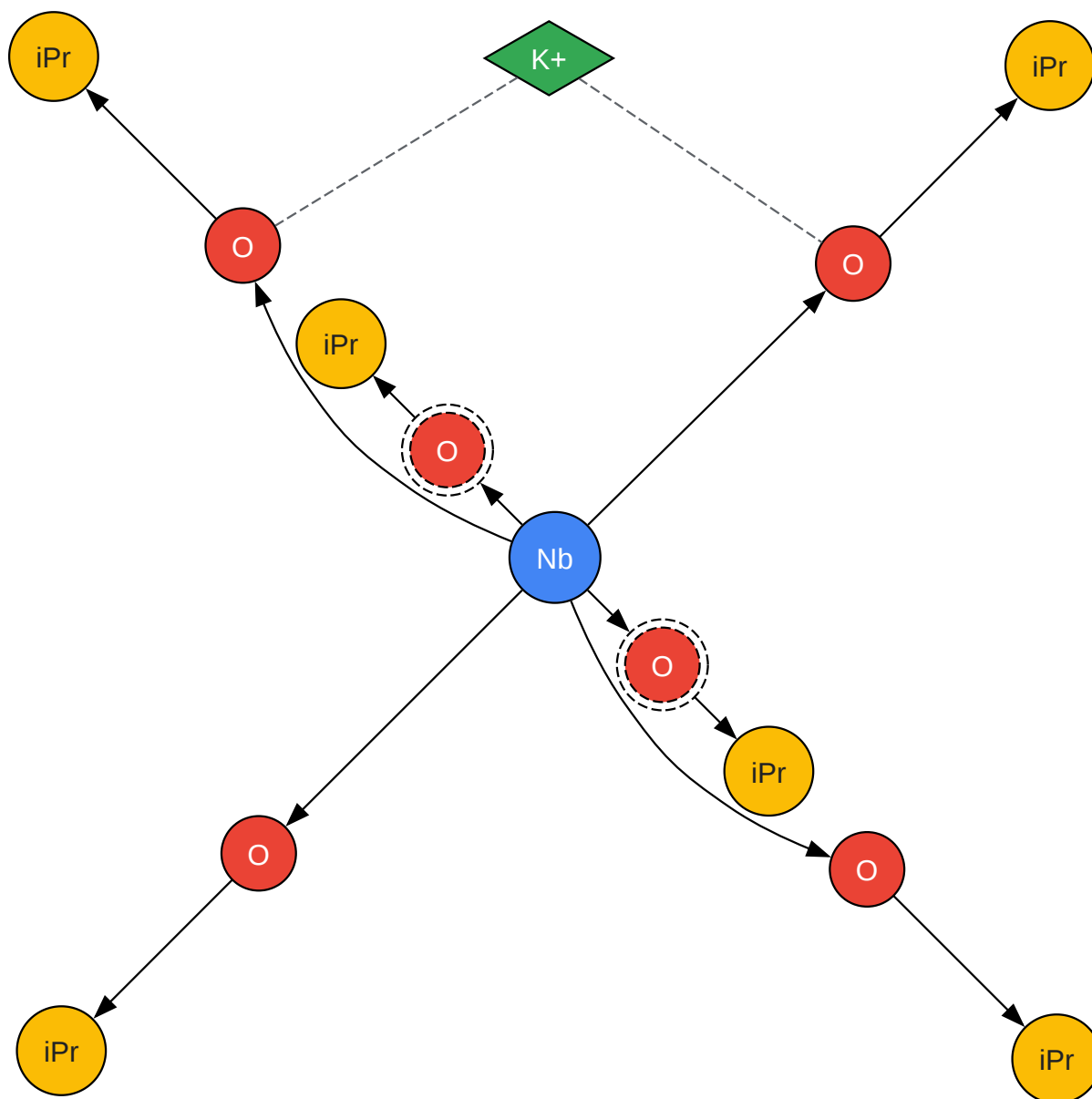
## Molecular Structure and Bonding

While a definitive single-crystal X-ray diffraction study for **Niobium Potassium Isopropoxide** is not widely available in the literature, its structure can be confidently inferred from its molecular formula,  $\text{KNb}(\text{O-iPr})_6$ , and extensive studies on analogous bimetallic alkoxides like  $\text{LiNb}(\text{OEt})_6$ . [6][7][8]

The compound is best described as an ionic salt,  $\text{K}^+[\text{Nb}(\text{O-iPr})_6]^-$ .

- **Anionic Complex  $[\text{Nb}(\text{O-iPr})_6]^-$ :** The core of the structure is the hexaisopropoxyniobate(V) anion. The niobium(V) center is coordinated by six isopropoxide ligands. The steric bulk of the isopropoxide groups, compared to smaller groups like methoxide or ethoxide, plays a significant role in preventing dimerization that is characteristic of simpler niobium alkoxides. [4] The six oxygen atoms form an octahedral coordination sphere around the central niobium atom.
- **Potassium Cation  $\text{K}^+$ :** The potassium cation balances the negative charge of the niobate complex. It is electrostatically associated with the oxygen atoms of the surrounding isopropoxide ligands.

The bonding within the  $[\text{Nb}(\text{O-iPr})_6]^-$  anion is primarily covalent between the niobium and oxygen atoms. The structure of this complex is crucial for its subsequent reactivity in sol-gel processes.



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Caption: Predicted structure of  $K^+[Nb(O-iPr)_6]^-$  complex.

## Synthesis and Handling

The synthesis of bimetallic alkoxides requires stringent anhydrous conditions due to the extreme moisture sensitivity of the reagents and products.[9][10] The primary causality for this sensitivity is the presence of highly polarized Metal-Oxygen bonds that are susceptible to nucleophilic attack by water, leading to irreversible hydrolysis.[1][11]

## Synthesis Protocol: A Self-Validating System

This protocol is adapted from established methods for preparing alkali metal niobate alkoxides.[8][12] The logic is based on reacting a niobium alkoxide with a stoichiometric amount of potassium alkoxide.

Objective: To synthesize  $KNb(O-iPr)_6$  from Niobium(V) isopropoxide and Potassium isopropoxide.

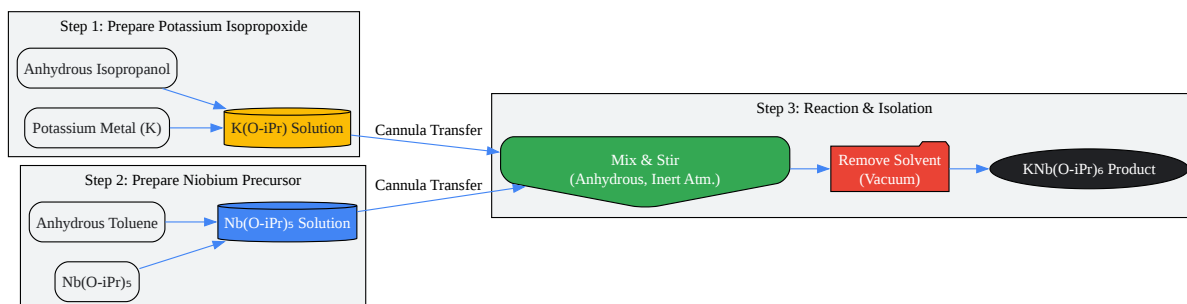
Materials:

- Niobium(V) isopropoxide,  $Nb(O-iPr)_5$
- Potassium metal, K
- Anhydrous Isopropanol
- Anhydrous Toluene or Heptane
- Schlenk line apparatus, cannulas, and oven-dried glassware
- Inert atmosphere (Argon or Nitrogen)

Methodology:

- Preparation of Potassium Isopropoxide:
  - Under a positive pressure of inert gas, add a precisely weighed amount of potassium metal to a Schlenk flask containing anhydrous isopropanol.

- Causality: Potassium reacts with isopropanol to form potassium isopropoxide and hydrogen gas. The reaction is highly exothermic and must be controlled. The use of anhydrous solvent is critical to prevent the formation of potassium hydroxide.
- The reaction is complete when all the potassium has dissolved. This solution is the self-validating standard for the next step.
- Reaction to Form Bimetallic Alkoxide:
  - In a separate Schlenk flask, dissolve Niobium(V) isopropoxide in anhydrous toluene.
  - Using a cannula, slowly transfer the stoichiometric equivalent (1:1 molar ratio) of the freshly prepared potassium isopropoxide solution to the niobium isopropoxide solution at room temperature with vigorous stirring.
  - Causality: The potassium isopropoxide reacts with the niobium isopropoxide to form the more thermodynamically stable bimetallic complex,  $\text{KNb}(\text{O-iPr})_6$ . Toluene is used as a solvent to facilitate the reaction and subsequent isolation of the product.
- Isolation and Purification:
  - Upon mixing, the product may precipitate. The reaction mixture can be stirred for several hours to ensure completion.
  - The solvent is removed under vacuum to yield the crude product as a solid.
  - The product can be purified by recrystallization from a suitable anhydrous solvent system (e.g., isopropanol/toluene).



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Caption: Workflow for the synthesis of KNb(O-iPr)<sub>6</sub>.

## Handling and Safety

Metal alkoxides are classified as reactive and corrosive reagents.[13][14]

- **Moisture Sensitivity:** All manipulations must be carried out under a dry, inert atmosphere (e.g., in a glovebox or using a Schlenk line). Solvents and glassware must be rigorously dried.
- **Corrosivity:** The compound and its solutions are strongly basic and can cause severe burns upon contact with skin or eyes.[14] Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory.
- **Flammability:** The isopropanol solvent is flammable. All heating should be done using heating mantles or oil baths, and ignition sources must be excluded from the work area.

## Physicochemical Properties and Characterization

The utility of  $\text{KNb}(\text{O-iPr})_6$  as a precursor is directly related to its physical and spectroscopic properties.

## Physical Properties

Property	Value / Description	Source / Rationale
Molecular Formula	$\text{C}_{18}\text{H}_{42}\text{KNbO}_6$	[6]
Molecular Weight	486.53 g/mol	[6]
Appearance	Expected to be a white or off-white crystalline solid or powder.	Based on analogous alkali metal alkoxides.
Solubility	Soluble in parent alcohol (isopropanol) and other organic solvents like toluene.	Common for metal alkoxides. [10]
Reactivity	Highly sensitive to moisture and protic solvents.[1][2]	Characteristic of niobium alkoxides.

## Spectroscopic Characterization

Spectroscopic methods validate the formation of the target compound by confirming the presence of specific functional groups and bonding environments.

4.2.1  $^1\text{H}$  and  $^{13}\text{C}$  NMR Spectroscopy Variable-temperature NMR is a powerful tool for studying the structure of metal alkoxides in solution, capable of resolving terminal and bridging alkoxy groups.[4][5] For the monomeric  $\text{K}^+[\text{Nb}(\text{O-iPr})_6]^-$  complex, a single set of resonances for the isopropoxide ligand is expected at room temperature due to rapid molecular tumbling.

- $^1\text{H}$  NMR: Two main signals are predicted: a septet for the methine proton (-CH) and a doublet for the methyl protons (-CH<sub>3</sub>).
- $^{13}\text{C}$  NMR: Two signals are predicted: one for the methine carbon and one for the methyl carbons.

Group	Predicted <sup>1</sup> H NMR Shift (ppm)	Predicted <sup>13</sup> C NMR Shift (ppm)	Rationale
-O-CH-(CH <sub>3</sub> ) <sub>2</sub>	4.0 - 4.5 (septet)	68 - 72	Deshielded by the electronegative oxygen atom.
-O-CH-(CH <sub>3</sub> ) <sub>2</sub>	1.2 - 1.5 (doublet)	25 - 28	Standard alkyl region.

4.2.2 Fourier-Transform Infrared (FTIR) Spectroscopy FTIR spectroscopy is used to identify the characteristic vibrations of the bonds within the molecule. For metal alkoxides, the key regions of interest are the C-O and M-O stretching frequencies.[15][16][17]

Vibration	Predicted Frequency (cm <sup>-1</sup> )	Rationale
v(C-H)	2850 - 3000	Standard C-H stretching of alkyl groups.
v(C-O)	1000 - 1150	Characteristic stretching frequency for the C-O bond in the isopropoxide ligand.
v(Nb-O)	500 - 600	Characteristic stretching frequency for the Niobium-Oxygen bond.[15]

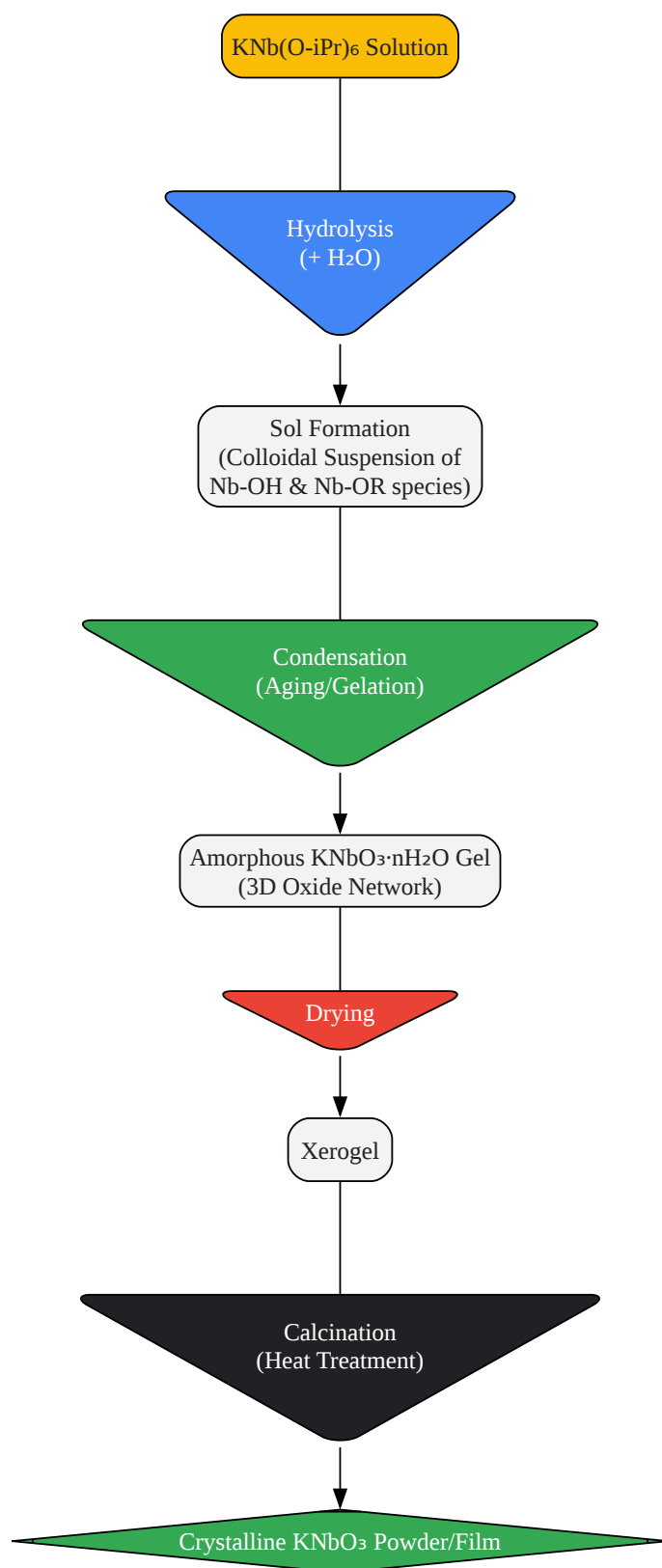
## Reactivity and Application in Sol-Gel Synthesis

The primary utility of **Niobium Potassium Isopropoxide** is as a single-source precursor for the sol-gel synthesis of potassium niobate (KNbO<sub>3</sub>).[8][12][18] The sol-gel process involves two fundamental reactions: hydrolysis and condensation.

- Hydrolysis: The highly polarized Nb-O bond is attacked by water molecules. This reaction replaces an alkoxide ligand (-O-iPr) with a hydroxyl group (-OH), releasing isopropanol as a byproduct.
  - $\text{Nb-OR} + \text{H}_2\text{O} \rightarrow \text{Nb-OH} + \text{R-OH}$

- Condensation: The newly formed hydroxyl groups are reactive and can condense with other hydroxyl groups (oxolation) or with remaining alkoxide groups (alkoxolation) to form stable Niobium-Oxygen-Niobium (Nb-O-Nb) bridges. This process eliminates water or alcohol and builds the inorganic oxide network.
  - $\text{Nb-OH} + \text{HO-Nb} \rightarrow \text{Nb-O-Nb} + \text{H}_2\text{O}$  (Oxolation)
  - $\text{Nb-OR} + \text{HO-Nb} \rightarrow \text{Nb-O-Nb} + \text{R-OH}$  (Alkoxolation)

The key advantage of using  $\text{KNb}(\text{O-iPr})_6$  is that the  $\text{K}^+$  and  $\text{Nb}^{5+}$  ions are already mixed at the atomic scale. As the hydrolysis and condensation reactions proceed, this 1:1 stoichiometry is preserved within the growing gel network, leading to a highly homogeneous amorphous potassium niobate gel. Subsequent calcination (heat treatment) at relatively low temperatures (e.g., 500-700 °C) crystallizes this gel into the desired perovskite phase of  $\text{KNbO}_3$ .[\[8\]](#)[\[19\]](#)



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Caption: Sol-gel process from  $\text{KNb}(\text{O-iPr})_6$  to  $\text{KNbO}_3$ .

## Conclusion

**Niobium Potassium Isopropoxide** is a sophisticated bimetallic alkoxide whose molecular structure is central to its function as a high-purity, single-source precursor. Its  $K^+[Nb(O-iPr)_6]^-$  ionic formulation provides precise stoichiometric control essential for the synthesis of complex functional oxides like  $KNbO_3$ . Understanding its structure, handling requirements, and reactivity, particularly the hydrolysis and condensation pathways, empowers researchers to leverage this compound for the development of advanced materials with tailored electronic and photonic properties. The methodologies and conceptual frameworks presented in this guide offer a robust foundation for professionals working at the cutting edge of materials science and inorganic chemistry.

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